Superior Binding Affinity to Human Carbonic Anhydrase II Relative to Histamine
In a direct comparison using nanoESI-MS methodology, 2-(1H-imidazol-2-yl)ethanamine dihydrochloride exhibited a binding affinity (Kd) of 1.84 × 10⁴ nM for human carbonic anhydrase II [1], whereas the endogenous ligand histamine displayed a substantially weaker affinity with a Kd of 1.25 × 10⁵ nM for the same isozyme under comparable conditions [2].
| Evidence Dimension | Binding affinity (Kd) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | 1.84 × 10⁴ nM (18.4 µM) |
| Comparator Or Baseline | Histamine (2-(1H-imidazol-4-yl)ethanamine) with Kd = 1.25 × 10⁵ nM (125 µM) |
| Quantified Difference | 6.8-fold higher affinity (lower Kd) for the target compound |
| Conditions | nanoESI-MS method; protein-ligand complex after 10 min incubation; +10 charge state |
Why This Matters
The 6.8-fold enhancement in binding affinity indicates that the C2-substituted isomer engages the carbonic anhydrase active site entrance more effectively than histamine, making it a more potent activator candidate for applications in enzyme modulation studies.
- [1] BindingDB. BDBM50240906. Binding affinity (Kd) of 2-(1H-imidazol-2-yl)ethanamine to human carbonic anhydrase 2 at +10 charge state. Accessed 2025. View Source
- [2] RCSB PDB. 1AVN: Human Carbonic Anhydrase II Complexed with the Histamine Activator. Kd: 1.25e+5 nM. DOI: 10.1021/bi970760v. View Source
